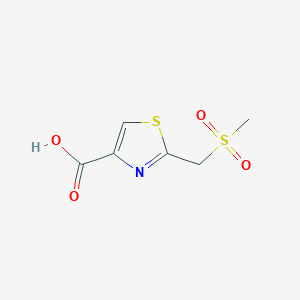![molecular formula C22H23ClN2O5 B2700150 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 954677-34-0](/img/structure/B2700150.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound with a complex structure It features a benzo[d][1,3]dioxol ring, a pyrrolidinone moiety, a 4-chlorophenoxy group, and a methylpropanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl intermediate. This step typically involves the reaction of benzo[d][1,3]dioxole with pyrrolidin-3-one under controlled conditions.
Step 2: : The intermediate is then alkylated with methyl bromide to form 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl compound.
Step 3: : This product is then subjected to reaction with 4-chlorophenoxy-2-methylpropanoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final compound.
Industrial Production Methods
The industrial synthesis typically involves optimization of the laboratory-scale procedures to large-scale production, ensuring that the reaction conditions, such as temperature, pressure, and solvents, are suitable for large batches while maintaining purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the benzo[d][1,3]dioxol moiety under the influence of strong oxidizing agents.
Reduction: : The pyrrolidinone moiety is susceptible to reduction, converting it to pyrrolidine.
Substitution: : The 4-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO₄ (potassium permanganate) in acidic medium.
Reduction: : LiAlH₄ (lithium aluminium hydride) in dry ether.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Products like carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of the pyrrolidine derivative.
Substitution: Products where chlorine is replaced by nucleophiles like methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound is studied for its role as a building block in organic synthesis due to its complex structure and reactivity.
Biology
Medicine
The compound's structure suggests potential pharmacological activity. Research includes investigating its role as an enzyme inhibitor or receptor modulator in drug development.
Industry
It might be used as an intermediate in the synthesis of more complex molecules or in the manufacturing of specialty chemicals.
Mecanismo De Acción
The specific mechanism of action is determined by the interaction of this compound with its molecular targets. Given its structure:
Molecular Targets: : Enzymes, receptors, or other biological macromolecules that recognize the benzo[d][1,3]dioxol or pyrrolidinone structures.
Pathways Involved: : It can inhibit or modulate the activity of certain enzymes by binding to their active sites, or it might interact with cell receptors to trigger a biochemical response.
Comparación Con Compuestos Similares
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its combined structural motifs. Similar Compounds
Benzo[d][1,3]dioxole derivatives: : Compounds with the benzo[d][1,3]dioxol ring but different substituents.
Pyrrolidinone derivatives: : Compounds featuring the pyrrolidinone moiety, but with variations in the other parts of the molecule.
Hope this deep dive satisfies your curiosity! What aspect sparks the most interest in you?
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c1-22(2,30-17-6-3-15(23)4-7-17)21(27)24-11-14-9-20(26)25(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,9,11-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETINCJTWLKMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2700069.png)
![4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2700072.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2700076.png)


![2-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2700081.png)
![N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2700083.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2700084.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)
![4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B2700089.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
